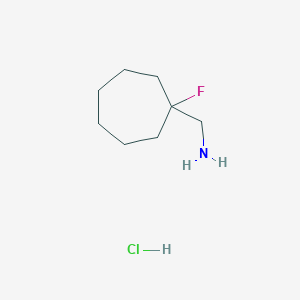
1-(1-Fluorocycloheptyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluorocycloheptyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H16FN·HCl. It is a derivative of cycloheptane, where a fluorine atom is attached to the first carbon of the cycloheptyl ring, and a methanamine group is attached to the same carbon. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluorocycloheptyl)methanaminehydrochloride typically involves the following steps:
Fluorination: Cycloheptanol is reacted with a fluorinating agent such as hydrogen fluoride (HF) to produce 1-fluorocycloheptane.
Amination: The 1-fluorocycloheptane is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to form 1-(1-fluorocycloheptyl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the fluorination and amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Fluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
1-(1-Fluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential interactions with biological systems, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 1-(1-Fluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This can lead to modulation of enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Fluorocyclohexyl)methanaminehydrochloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
1-(1-Fluorocyclopentyl)methanaminehydrochloride: Similar structure but with a five-membered ring.
1-(1-Methoxymethyl)cyclopentylmethanaminehydrochloride: Contains a methoxymethyl group instead of a fluorine atom.
Uniqueness
1-(1-Fluorocycloheptyl)methanaminehydrochloride is unique due to its seven-membered ring structure, which can confer different steric and electronic properties compared to its six- and five-membered ring analogs. The presence of the fluorine atom also enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H17ClFN |
|---|---|
Molecular Weight |
181.68 g/mol |
IUPAC Name |
(1-fluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16FN.ClH/c9-8(7-10)5-3-1-2-4-6-8;/h1-7,10H2;1H |
InChI Key |
BGXFBVVDECJMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















